molecular formula C23H22N2O4S B2641654 N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(m-tolyl)methanesulfonamide CAS No. 922090-28-6

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(m-tolyl)methanesulfonamide

Cat. No.: B2641654
CAS No.: 922090-28-6
M. Wt: 422.5
InChI Key: LQEPXLMRTBRMPW-UHFFFAOYSA-N
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Description

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(m-tolyl)methanesulfonamide is a dibenzo[b,f][1,4]oxazepine derivative featuring a sulfonamide substituent at the 2-position and a methyl-substituted m-tolyl group. The central oxazepine core is oxygen-containing, distinguishing it from thiazepine analogs (sulfur-containing) commonly studied in dopamine receptor antagonist research . Key structural features include:

  • 8,10-dimethyl groups: These substituents likely enhance steric bulk and modulate lipophilicity.
  • 11-oxo moiety: A ketone group contributing to hydrogen-bonding interactions.
  • 1-(m-tolyl)methanesulfonamide: The sulfonamide group and m-tolyl substituent may influence receptor binding and solubility.

Physicochemical properties (e.g., logP, hydrogen bonding capacity) are inferred from structurally related compounds, such as N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4-dimethylbenzene-1-sulfonamide (logP = 4.88, molecular weight = 422.5) .

Properties

IUPAC Name

N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-1-(3-methylphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4S/c1-15-5-4-6-17(11-15)14-30(27,28)24-18-8-10-21-19(13-18)23(26)25(3)20-12-16(2)7-9-22(20)29-21/h4-13,24H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQEPXLMRTBRMPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)C)N(C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(m-tolyl)methanesulfonamide typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

    Formation of the Dibenzofuran Core: This can be achieved through a series of cyclization reactions starting from biphenyl derivatives.

    Introduction of the Oxazepine Ring: The oxazepine ring is introduced via a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Sulfonamide Formation: The final step involves the reaction of the oxazepine derivative with methanesulfonyl chloride in the presence of a base to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(m-tolyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxazepine ring or other parts of the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions vary depending on the specific substituents being introduced or replaced.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield compounds with additional carbonyl groups, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

Research indicates that compounds with similar structures exhibit significant biological activities. The primary applications of this compound include:

  • Antimalarial Activity : Some derivatives have shown promising results in inhibiting malaria parasites.
  • Kinase Inhibition : The compound has been identified as a potential inhibitor of c-Abl tyrosine kinase, which is implicated in various cancers.
  • Anticancer Properties : In vitro studies suggest the ability to inhibit the growth of cancer cell lines associated with c-Abl activation.

Summary of Biological Activities

Compound NameStructure FeaturesBiological Activity
N-(4-(N-(8-methyl-11-oxo...Similar dibenzo structureAntimalarial activity
N,N-dimethyl-3-[6-oxo...Contains trifluoromethoxy groupPotential kinase inhibition
N-(2-aminoethyl)-3-[6-oxo...Different side chainsAnticancer properties

Antimalarial Studies

A study demonstrated that derivatives of N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(m-tolyl)methanesulfonamide exhibited significant antimalarial activity in vitro against Plasmodium falciparum. The mechanism involved interference with the parasite's metabolic pathways.

Cancer Research

In vitro studies have shown that the compound can inhibit the growth of cancer cell lines associated with c-Abl activation. Further research is needed to elucidate the specific pathways affected by this inhibition.

Enzyme Inhibition

Interaction studies revealed that the compound effectively inhibits specific kinases involved in cellular signaling. This suggests its potential as a therapeutic agent for conditions like cancer and other proliferative diseases.

Mechanism of Action

The mechanism of action of N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(m-tolyl)methanesulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications
Compound Name Core Structure Heteroatom Key Modifications Reference
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(m-tolyl)methanesulfonamide Dibenzo[b,f][1,4]oxazepine Oxygen 8,10-dimethyl; 11-oxo; 2-position sulfonamide with m-tolyl Target
10-Ethyl-N-(4-(methylsulfonyl)benzyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide Dibenzo[b,f][1,4]thiazepine Sulfur 10-ethyl; 8-carboxamide; 5-oxide; 4-(methylsulfonyl)benzyl
N-(4-Methoxyphenyl)-10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide Dibenzo[b,f][1,4]thiazepine Sulfur 10-methyl; 8-carboxamide; 4-methoxyphenyl; 5-oxide

Key Observations :

  • Oxygen vs.
  • Sulfonamide vs. Carboxamide : Sulfonamide groups (target) generally enhance metabolic stability over carboxamides .
Substituent Effects on Physicochemical Properties
Compound Name logP Molecular Weight Polar Surface Area (Ų) Hydrogen Bond Donors Hydrogen Bond Acceptors Reference
This compound ~4.8* ~450* ~63* 1 7
N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepin-8-yl)-2-(4-methoxyphenyl)acetamide 5-oxide 3.2† 452.5† 89.1† 2 6
N-(9,10-Dihydro-9,10-dioxoanthracen-2-yl-amino-carbonyl)-4-[5-(p-tolyl)-3-trifluoromethyl-1H-pyrazol-1-yl] benzene sulfonamide 5.1‡ 602.6‡ 125.7‡ 3 9

Key Observations :

  • The target compound’s logP (~4.8) suggests moderate lipophilicity, aligning with CNS-targeting drugs .
  • Thiazepine analogs with carboxamide substituents show lower logP (3.2) due to polar amide groups .
  • Anthraquinone-based sulfonamides (e.g., derivatives in ) exhibit higher molecular weights and polar surface areas, reducing blood-brain barrier permeability.

Key Observations :

  • Thiazepine analogs are synthesized via NaH-mediated alkylation (e.g., methyl iodide) in DMF, with yields varying from 9% to 85% .
  • The target compound’s synthesis likely involves similar steps but remains undocumented in the provided evidence.

Biological Activity

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(m-tolyl)methanesulfonamide is a complex organic compound belonging to the dibenzo[b,f][1,4]oxazepine class. This compound exhibits significant biological activity, particularly as a potential therapeutic agent in neuropharmacology. Its unique structural characteristics and interaction with various biological targets make it a subject of interest in medicinal chemistry.

Structural Characteristics

The compound features a dibenzo[b,f][1,4]oxazepine core fused with an oxazepine ring. Key structural details include:

  • Dibenzo[b,f][1,4]oxazepine Core : Essential for interaction with biological targets.
  • Dimethyl and Oxo Groups : Enhance reactivity and biological activity.
  • Methanesulfonamide Moiety : Affects solubility and receptor binding.

Mode of Action

This compound acts primarily as an antagonist at the D2 dopamine receptor . This action modulates dopaminergic pathways in the brain, which are crucial for various functions including motor control and reward processing.

Biochemical Pathways

The compound's antagonistic effect on the D2 receptor leads to decreased dopamine activity. This modulation can result in changes in:

  • Motor Control : Potential applications in treating movement disorders.
  • Hormonal Release : Influence on endocrine functions.

Pharmacological Properties

Research indicates several key pharmacological activities associated with this compound:

  • Neuroleptic Activity : Exhibits potential as a neuroleptic agent by interacting with neurotransmitter receptors, particularly dopamine and serotonin receptors. This suggests possible applications in treating psychiatric disorders.
  • Antidepressant Effects : Preliminary studies have indicated that derivatives may exhibit antidepressant-like effects in animal models through modulation of monoamine neurotransmitter systems .

Case Study 1: Neuroleptic Efficacy

A study on animal models demonstrated that the compound significantly reduced symptoms of induced psychosis. Behavioral changes and biochemical markers associated with dopamine receptor activity were measured. Results indicated marked improvement compared to control groups.

Case Study 2: Antidepressant Activity

Another research effort explored the antidepressant potential using forced swim tests in rodents. Treatment with the compound led to a significant decrease in immobility time, suggesting an antidepressant effect. Further analysis indicated alterations in serotonin and norepinephrine levels post-treatment .

Toxicity and Safety Profile

While the pharmacological properties are promising, assessing the toxicity profile is crucial. Recent studies have indicated low acute toxicity levels in zebrafish embryos, classifying it as a low-toxicity compound. However, further long-term studies are necessary to fully understand its safety profile .

Summary of Biological Activity

The following table summarizes key findings related to the biological activity of this compound:

Property Details
Chemical Structure Dibenzo[b,f][1,4]oxazepine core with methanesulfonamide moiety
Mechanism of Action D2 dopamine receptor antagonist
Pharmacological Activities Neuroleptic effects; potential antidepressant properties
Case Study Findings Significant reduction in psychosis symptoms; decreased immobility in depression models
Toxicity Profile Low acute toxicity; further long-term studies needed

Q & A

Basic: What are the optimal synthetic routes for N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(m-tolyl)methanesulfonamide?

Methodological Answer :
The compound can be synthesized via alkylation or arylation of the parent dibenzo[b,f][1,4]oxazepine scaffold. For example:

  • Step 1 : React 10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylic acid 5-oxide with NaH in DMF at 0°C to activate the carboxylic acid group .
  • Step 2 : Introduce substituents (e.g., m-tolylmethanesulfonamide) via nucleophilic substitution or coupling reactions. Use preparative HPLC for purification (yields ~9–88%, depending on substituents) .
  • Critical Note : Low yields (e.g., 9% in ) may arise from steric hindrance or competing side reactions; optimize reaction time and stoichiometry.

Basic: How can researchers validate the structural integrity of this compound?

Methodological Answer :
Use multi-technique characterization :

  • X-ray crystallography : Resolve the dibenzo[b,f][1,4]oxazepine core (mean C–C bond length: 0.003 Å, R factor: 0.043) to confirm stereochemistry .

  • NMR/LCMS : Identify sulfonamide protons (δ 2.8–3.2 ppm) and m-tolyl aromatic signals (δ 6.8–7.4 ppm). Monitor purity via LCMS (e.g., [M+H]+ ion) .

  • Table 1 : Example spectral data from analogous compounds :

    Substituent[M+H]+ (m/z)Key NMR Signals (δ, ppm)
    m-Tolylmethanesulfonyl458.22.3 (s, CH3), 3.1 (s, SO2NH), 7.2 (m, aryl)
    4-Methoxyphenyl472.13.8 (s, OCH3), 6.9–7.5 (m, aryl)

Advanced: How to design experiments to analyze substituent effects on bioactivity?

Methodological Answer :
Conduct structure-activity relationship (SAR) studies :

  • Variable substituents : Synthesize analogs with modified aryl (e.g., p-nitrophenyl) or sulfonamide groups (e.g., acetylated derivatives) .
  • Assay selection : Test inhibitory activity (e.g., enzyme inhibition, cellular uptake) using standardized protocols (e.g., IC50 determination).
  • Data analysis : Apply multivariate regression to correlate electronic (Hammett σ) or steric (Taft Es) parameters with bioactivity .
  • Example finding : In dibenzo[b,f][1,4]oxazepine derivatives, electron-withdrawing groups at the sulfonamide position enhance cellular permeability by 30% .

Advanced: What catalytic strategies improve yield in dibenzo[b,f][1,4]oxazepine synthesis?

Methodological Answer :
Explore palladium-catalyzed reductive cyclization :

  • Catalyst system : Use Pd(OAc)₂ with formic acid derivatives as CO surrogates to facilitate nitroarene cyclization .
  • Optimization : Adjust ligand (e.g., BINAP) and solvent (DMF/toluene) to suppress side reactions.
  • Case study : Cyclization of nitroalkenes under Pd catalysis achieves yields >70% for similar N-heterocycles .

Advanced: How to resolve contradictions in reported synthetic yields?

Methodological Answer :
Perform kinetic and mechanistic analysis :

  • Variable factors : Compare reaction conditions (e.g., NaH vs. NaOH base, DMF vs. dioxane solvent) .
  • Hypothesis testing : Use in situ IR or LCMS to detect intermediates (e.g., sulfonamide activation vs. decomposition).
  • Example conflict : A 9% yield in vs. 88% in may stem from differences in leaving-group reactivity (bromide vs. chloride).

Advanced: What computational tools predict the compound’s pharmacokinetic properties?

Methodological Answer :
Use molecular dynamics (MD) and QSAR modeling :

  • Parameters : Calculate logP (lipophilicity), polar surface area (PSA), and CYP450 binding affinity.
  • Software : Schrödinger Suite or AutoDock Vina for docking studies with target proteins (e.g., dopamine receptors) .
  • Validation : Compare predicted vs. experimental ADME data (e.g., plasma protein binding ≥95% for dibenzo[b,f][1,4]oxazepines) .

Basic: How to troubleshoot poor solubility in biological assays?

Methodological Answer :
Formulation strategies :

  • Co-solvents : Use DMSO/PEG 400 mixtures (≤1% v/v) to maintain solubility without cytotoxicity .

  • Salt formation : Convert sulfonamide to sodium salt (improves aqueous solubility 10-fold) .

  • Table 2 : Solubility data for analogs :

    DerivativeSolubility (mg/mL)Co-solvent System
    Parent sulfonamide0.12PBS (pH 7.4)
    Sodium salt1.5Water
    PEG 400 formulation2.85% DMSO, 10% PEG 400

Advanced: What are the challenges in scaling up synthesis for preclinical studies?

Methodological Answer :
Address reproducibility and safety :

  • Purification : Replace preparative HPLC with column chromatography for larger batches (e.g., silica gel, hexane/EtOAc gradient) .
  • Hazard mitigation : Monitor exothermic reactions (e.g., NaH-mediated alkylation) using jacketed reactors .
  • Case study : Scaling from 100 mg to 10 g resulted in 15% yield loss due to incomplete mixing; resolved with high-shear stirring .

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